18R-Hepe
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,16E,18R)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid |
InChI |
InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+/t19-/m1/s1 |
InChI Key |
LRWYBGFSVUBWMO-UAAZXLHOSA-N |
SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 18r Hepe
Enzymatic Pathways Leading to 18R-HEPE Formation
Aspirin-Triggered Acetylation of COX-2 in this compound Generation
Microbial Enzyme Contributions to this compound Biosynthesis
Beyond endogenous mammalian enzymes, microbial enzymes also contribute to the biosynthesis of this compound. Specifically, microbial cytochrome P450 monooxygenases can catalyze the conversion of EPA to this compound frontiersin.orgpnas.orgresearchgate.netfrontiersin.orgworktribe.comnih.govfrontiersin.orgresearchgate.netresearchgate.net. This alternative pathway suggests a potential role for the microbiome in modulating host lipid mediator profiles, particularly during conditions involving microbial presence, such as infection frontiersin.orgworktribe.com. For instance, Candida albicans has been shown to biosynthesize Resolvin E1 (RvE1) that is chemically identical to that produced by human cells, implying its capacity to generate the this compound precursor frontiersin.org.
Transcellular Biosynthesis Mechanisms
The production of this compound and its subsequent conversion to downstream mediators often occurs through transcellular biosynthesis, a process involving cooperative interactions between different cell types pnas.orgfrontiersin.orgfoodandnutritionresearch.networktribe.comnih.govnih.govjpp.krakow.plresearchgate.net.
Endothelial Cell-Leukocyte Interactions in this compound Production
A key transcellular mechanism involves the interaction between vascular endothelial cells and leukocytes. Hypoxic human vascular endothelial cells are capable of converting EPA into this compound and subsequently releasing this intermediate frontiersin.orgfrontiersin.orgfoodandnutritionresearch.networktribe.comnih.govnih.govresearchgate.netresearchgate.net. This initial step is frequently facilitated by aspirin-acetylated COX-2 within these endothelial cells frontiersin.orgpnas.orgfrontiersin.orgfoodandnutritionresearch.networktribe.comnih.govjpp.krakow.pl. Once released, this compound is then taken up by neighboring leukocytes, such as human neutrophils, which possess the necessary enzymatic machinery to further transform it into potent pro-resolving mediators pnas.orgfrontiersin.orgfoodandnutritionresearch.networktribe.comnih.govnih.govjpp.krakow.plresearchgate.net.
Role of Macrophages in this compound Release
Macrophages also play a significant role in the production and release of this compound. Research has demonstrated that 18-HEPE is an n-3 fatty acid metabolite released by macrophages frontiersin.orgresearchgate.netnih.govahajournals.orgnih.gov. Studies using fat-1 transgenic mice, which endogenously produce n-3 polyunsaturated fatty acids from n-6 precursors, revealed a selective enrichment of EPA and its metabolite 18-HEPE in fat-1 transgenic macrophages researchgate.netnih.govnih.gov. These macrophages exhibited anti-inflammatory and anti-fibrotic activities, contributing to the prevention of maladaptive cardiac remodeling in models of pressure overload researchgate.netnih.govahajournals.orgnih.gov. This indicates that macrophages are a crucial source of this compound, contributing to a local milieu rich in this mediator, which can then exert beneficial effects on surrounding tissues researchgate.netnih.govahajournals.orgnih.gov.
Stereochemical Considerations in this compound Formation
The stereochemistry of this compound is defined by the R-configuration at its 18-hydroxy group nih.govwikidata.org. This specific stereochemical arrangement is critical for its biological activity and its role as a precursor to E-series resolvins. While aspirin-acetylated COX-2 primarily promotes the generation of this compound, it can also lead to the production of its enantiomer, 18S-HEPE. However, in human plasma samples where only EPA was ingested, the this compound isomer was found to be dominant. Conversely, the administration of aspirin (B1665792) alongside EPA resulted in increased levels of 18S-HEPE, suggesting aspirin's influence on the stereoselectivity of this pathway pnas.orgjci.orguab.catjpp.krakow.plresearchgate.net. The precise stereochemical structure of downstream resolvins, such as Resolvin E1 (RvE1) with its 5S,12R,18R-trihydroxy configuration, underscores the importance of the initial stereospecificity imparted by this compound frontiersin.orgpnas.orgresearchgate.netnih.govnih.govjci.orgnih.govguidetopharmacology.orgzhanggroup.org.
Downstream Metabolism of this compound to E-Series Resolvins
This compound serves as a direct precursor for the biosynthesis of several E-series resolvins, including Resolvin E1 (RvE1), Resolvin E2 (RvE2), and Resolvin E3 (RvE3) frontiersin.orgpnas.orgresearchgate.netnih.govnih.govresearchgate.netresearchgate.netresearchgate.net. These resolvins are potent specialized pro-resolving mediators that actively contribute to the resolution of inflammation.
Conversion to Resolvin E1 (RvE1)
The conversion of this compound to Resolvin E1 (RvE1) is a well-characterized metabolic step, primarily occurring through the action of 5-lipoxygenase (5-LOX) in leukocytes, particularly human neutrophils frontiersin.orgpnas.orgresearchgate.netfrontiersin.orgfoodandnutritionresearch.networktribe.comnih.govnih.govnih.govresearchgate.netjci.orgresearchgate.netresearchgate.netlipidmaps.org. This pathway involves a series of enzymatic transformations:
5-LOX Action: this compound is initially lipoxygenated by 5-LOX to yield the intermediate 5S-hydroperoxy-18R-HEPE frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.net.
Epoxide Formation: The 5S-hydroperoxy-18R-HEPE intermediate can then undergo enzymatic epoxidation by 5-LOX to form 5S,6S-epoxy-18R-HEPE frontiersin.orgresearchgate.netnih.govresearchgate.netresearchgate.netmetabolomicsworkbench.org. This epoxide intermediate is crucial for the subsequent formation of RvE1.
Hydrolysis to RvE1: The 5S,6S-epoxy-18R-HEPE is further hydrolyzed, often by leukotriene A4 (LTA4) hydrolase present in human neutrophils, to produce RvE1 frontiersin.orgresearchgate.netfoodandnutritionresearch.netnih.govlipidmaps.org. The complete stereochemical structure of RvE1 is 5S,12R,18R-trihydroxy-6Z,8E,10E,14Z,16E-eicosapentaenoic acid frontiersin.orgpnas.orgresearchgate.netnih.govnih.govnih.govguidetopharmacology.orgzhanggroup.org.
RvE1 is a potent anti-inflammatory lipid mediator that actively reduces leukocyte infiltration and promotes the clearance of apoptotic cells, playing a critical role in the resolution phase of inflammation frontiersin.orgpnas.orgnih.govlipidmaps.orgacs.org.
Involvement of 5-Lipoxygenase (5-LOX)
The enzyme 5-lipoxygenase (5-LOX), also known as ALOX5, plays a pivotal role in the subsequent metabolism of this compound within leukocytes, particularly human polymorphonuclear (PMN) neutrophils caymanchem.comresearchgate.netuniprot.orguniprot.orgnih.gov. 5-LOX catalyzes the lipoxygenation of this compound, leading to the formation of a key intermediate, 5S-hydroperoxy-18R-HEPE frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net. This step is crucial for directing this compound into the pathways that generate E-series resolvins researchgate.netnih.gov.
Epoxide Intermediate Formation
Following the formation of 5S-hydroperoxy-18R-HEPE, 5-LOX can further act upon this intermediate to produce an epoxide frontiersin.orgnih.govresearchgate.netresearchgate.net. Specifically, enzymatic epoxidation by 5-LOX converts 5S-hydroperoxy-18R-HEPE into 5S,6S-epoxy-18R-HEPE frontiersin.orgnih.govresearchgate.netresearchgate.net. This epoxide intermediate is a direct precursor for the biosynthesis of Resolvin E1 (RvE1), an important E-series resolvin frontiersin.orgnih.govresearchgate.netnih.govresearchgate.net.
LTA4 Hydrolase (LTA4H) Contribution
The epoxide intermediate, 5S,6S-epoxy-18R-HEPE, is subsequently hydrolyzed to form Resolvin E1 (RvE1) frontiersin.orgnih.govresearchgate.netresearchgate.net. While the search results indicate that LTA4 Hydrolase (LTA4H) is involved in the hydrolysis of 5S,6S-epoxy-18S-HEPE to 18S-RvE1 reactome.org, the general mechanism of epoxide hydrolysis to RvE1 from the 18R-epoxide is consistent with LTA4H's known function in hydrolyzing epoxides in lipid mediator biosynthesis researchgate.net.
Formation of Resolvin E2 (RvE2)
Resolvin E2 (RvE2), identified as 5S,18R-dihydroxy-6E,8Z,11Z,14Z,16E-eicosapentaenoic acid, is another significant E-series resolvin derived from this compound frontiersin.orgcaymanchem.comresearchgate.netnih.gov. Its formation branches off from the 5S-hydroperoxy-18R-HEPE intermediate. Instead of undergoing epoxidation, the 5S-hydroperoxy-18R-HEPE can be reduced, typically by a peroxidase, to yield RvE2 frontiersin.orgnih.govresearchgate.netresearchgate.netresearchgate.net. Human recombinant 5-LOX has been demonstrated to generate RvE2 directly from 18-HEPE, highlighting its central role in this pathway researchgate.netnih.govfrontiersin.org. This biosynthesis occurs within human polymorphonuclear neutrophils caymanchem.comresearchgate.netnih.gov.
Generation of Resolvin E3 (RvE3)
The biosynthesis of Resolvin E3 (RvE3) represents an alternative metabolic route for this compound, involving different lipoxygenase enzymes nih.govresearchgate.netresearchgate.netnih.goviiarjournals.orgfrontiersin.org. Specifically, this compound can be acted upon by 12-lipoxygenase (12-LOX) or 15-lipoxygenase (15-LOX) to produce 17,18-diHEPE, which is known as RvE3 nih.govresearchgate.netresearchgate.netnih.goviiarjournals.orgfrontiersin.orgresearchgate.net. RvE3 is characterized by its 17R,18R-dihydroxy-5Z,8Z,11Z,13E,15E-eicosapentaenoic acid structure, featuring a vicinal diol frontiersin.orgnih.govresearchgate.net. Eosinophils are particularly noted for their ability to generate RvE3 via the 12/15-LOX pathway from the 18-HEPE precursor nih.govfrontiersin.orgresearchgate.net.
Emerging E-Series Resolvins Derived from this compound
The E-series resolvins constitute a family of specialized pro-resolving mediators, with this compound serving as a critical precursor for several of its members, including RvE1, RvE2, and RvE3 frontiersin.orgnih.govresearchgate.netfrontiersin.org. Beyond these well-established resolvins, research continues to identify new members and intricate details of their biosynthetic pathways. Resolvin E4 (RvE4) has been identified as a new member of the E-series resolvins, derived from EPA frontiersin.orgnih.govresearchgate.net. While RvE4 biosynthesis involves 15-lipoxygenase activity on EPA frontiersin.orgresearchgate.net, its direct derivation from this compound is not as explicitly detailed in the provided literature as that of RvE1, RvE2, and RvE3, which are directly downstream products of this compound. The ongoing discovery of these lipid mediators underscores the complexity and importance of the this compound metabolic network in inflammation resolution.
Biological Activities and Physiological Roles of 18r Hepe
Anti-inflammatory and Pro-resolving Actions at the Cellular Level
The pro-resolving actions of 18R-HEPE are multifaceted, impacting key cellular players and signaling pathways involved in inflammation.
Leukocyte recruitment and migration are fundamental steps in the inflammatory response, involving a tightly regulated multistep adhesion cascade. This cascade includes initial tethering and rolling, firm adhesion, and subsequent transmigration of leukocytes across the vascular endothelium, mediated by adhesion molecules such as selectins and integrins, and guided by chemokines. ahajournals.orgtermedia.ploup.comcore.ac.ukfrontiersin.org this compound directly influences this process. Research has shown that this compound itself can effectively block neutrophil infiltration. nih.gov Furthermore, its downstream metabolite, Resolvin E1 (RvE1), is a potent regulator that significantly reduces polymorphonuclear neutrophil (PMN) transmigration both in vitro and in vivo. foodandnutritionresearch.netresearchgate.net Another E-series resolvin derived from this compound, RvE3, also demonstrates the ability to block neutrophil migration. frontiersin.org
Cytokines and chemokines are signaling proteins that act as chemical messengers within the immune system, directing immune cells and regulating inflammatory responses. clevelandclinic.orgoup.com Pro-inflammatory cytokines, such as TNF, IL-1β, IL-6, IL-12, and IL-23, are typically secreted by activated macrophages and other immune cells to orchestrate the inflammatory response. frontiersin.org this compound and its derivatives have a significant impact on the production of these mediators. Resolvin E1 (RvE1) has been shown to reduce the levels of pro-inflammatory cytokines. researchgate.net Notably, 18-HEPE has been observed to inhibit the pro-inflammatory activation of cardiac fibroblasts mediated by macrophages. This inhibition, in turn, leads to a reduction in the production of inflammatory cytokines and chemokines, including Ccl2, Ccl3, Ccl5, Il6, and Cx3cl1, which are typically upregulated during inflammatory processes. frontiersin.orgnih.govrupress.org
Macrophages are pivotal immune cells that exhibit remarkable plasticity, capable of polarizing into distinct phenotypes, primarily classically activated (M1, pro-inflammatory) and alternatively activated (M2, anti-inflammatory and pro-healing) states. frontiersin.orgpnas.org These cells play a central role in the resolution phase of inflammation by actively clearing apoptotic cells and synthesizing specialized lipid mediators. frontiersin.orgresearchgate.netresearchgate.netdovepress.com Studies have demonstrated that 18-HEPE is found at elevated levels in macrophages from fat-1 transgenic mice, which are engineered to produce more omega-3 fatty acids. This enrichment of 18-HEPE in macrophages contributes to its ability to inhibit macrophage-mediated pro-inflammatory activation of cardiac fibroblasts. nih.govrupress.orgsciencedaily.comnih.gov This suggests a role for this compound in influencing macrophage phenotype towards a pro-resolving state or dampening their pro-inflammatory functions.
Influence on Macrophage Phenotype and Function
Preclinical Investigations of this compound in Animal Models
Preclinical studies using various animal models have provided compelling evidence for the anti-inflammatory and pro-resolving efficacy of this compound.
In murine models, this compound has demonstrated significant biological activity in resolving inflammation. A notable example is its effect in a murine model of zymosan-induced peritonitis, a common model for acute inflammation. In this model, synthetic this compound was found to significantly reduce neutrophil infiltration. nih.gov
Table 1: Effect of Synthetic this compound on Neutrophil Infiltration in Murine Zymosan A-Induced Peritonitis nih.gov
| Treatment Group | Neutrophil Infiltration (x 10^6 cells/peritoneal lavage) | p-value |
| Vehicle Alone | 10.52 ± 2.20 | |
| This compound | 6.06 ± 0.94 | < 0.01 |
Data represent mean ± standard error of the mean (n=8 per group).
Beyond peritonitis, 18-HEPE has shown protective effects in models of cardiovascular disease. In fat-1 transgenic mice, which endogenously produce higher levels of EPA and consequently 18-HEPE, resistance to pressure overload-induced maladaptive cardiac remodeling was observed, accompanied by reduced inflammation and fibrosis. nih.govrupress.orgsciencedaily.com The administration of 18-HEPE in vivo was able to reproduce this beneficial phenotype, underscoring its direct role in cardiac protection. nih.govrupress.orgnih.gov
Furthermore, in a murine model of severe aplastic anemia (SAA), a condition characterized by impaired inflammation resolution, lipidomic analysis revealed a significant reduction in 18-HEPE levels. Treatment with Resolvin E1 (RvE1), a key metabolite of this compound, ameliorated the disease by improving efferocytic function, bone marrow cellularity, platelet output, and survival, suggesting that defective resolution pathways contribute to disease progression. nih.govbiorxiv.orgbiorxiv.org These findings collectively highlight the therapeutic potential of this compound and its derivatives in actively promoting the resolution of inflammation and restoring homeostasis in various disease contexts.
Analytical Methodologies in 18r Hepe Research
Spectroscopic Methods for Structural Elucidation (Focus on Research Applications)
Mass Spectrometry (MS)
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a primary analytical tool for the identification and quantification of 18R-HEPE and its various metabolites in research settings. This technique allows for the detection of compounds based on their mass-to-charge ratio and fragmentation patterns nih.govresearchgate.netnih.gov. High-resolution MS is employed to determine accurate molecular weights and elemental compositions, which are fundamental for assigning the correct molecular formula with high confidence nih.govmdpi.com.
Tandem mass spectrometry (MS/MS or MSn) is critical for detailed structural characterization, as it breaks down intact molecular ions into characteristic fragment ions, providing a "fingerprint" of the molecule nih.govmdpi.com. Electrospray ionization (ESI) is a commonly used ionization technique in this context, facilitating the analysis of polar and thermally labile compounds like this compound massbank.euchromatographyonline.com. For instance, specific MS2 data for 18-HEPE (racemic or unspecified stereochemistry) are available, detailing precursor-product ion pairs and fragmentation profiles massbank.eu. These established or predicted precursor-product ion pairs are utilized in Multiple Reaction Monitoring (MRM) mode for targeted analysis researchgate.net.
An example of mass spectrometry data for 18-HEPE (racemic or unspecified stereochemistry) includes specific m/z values and their relative intensities, which are indicative of its fragmentation pathway under ESI-QIT conditions with a collision energy of 25 V massbank.eu.
Table 1: Representative MS2 Fragmentation Data for 18-HEPE (LC-ESI-QIT, CE: 25 V, [M-H]-) massbank.eu
| m/z | Relative Intensity (%) |
| 149.120 | 9 |
| 161.110 | 15 |
| 163.120 | 20 |
| 189.145 | 22 |
| 201.165 | 69 |
| 215.167 | 370 |
| 245.120 | 32 |
| 255.186 | 490 |
| 259.096 | 227 |
| 273.140 | 212 |
| 299.151 | 265 |
| 317.144 | 999 |
Note: The m/z 317.144 corresponds to the [M-H]- ion, indicating the molecular weight of 318.21949 g/mol for C20H30O3. massbank.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing comprehensive information about its molecular structure and conformational nuances mdpi.comspectroscopyonline.comnih.gov. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectra are routinely used in research to characterize the compound, particularly in the context of validating synthetic products acs.org. NMR allows for the identification of individual atoms within the molecule and their connectivity, offering insights into the arrangement of double bonds and the stereochemistry of the hydroxyl group. It is also applied for identifying and quantifying metabolites in complex biological mixtures acs.org. The high reproducibility of NMR experiments further enhances its utility in structural elucidation studies mdpi.com.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to detect and characterize chromophores within this compound and its derivatives. For example, some metabolites of 18-HEPE, such as 11,18-diHEPEs and 17,18-diHEPEs, exhibit characteristic UV absorbance peaks at 268 nm and 273 nm, respectively, which are indicative of conjugated triene structures researchgate.net. While these specific values are for metabolites, the principle applies to detecting similar conjugated systems within this compound if present or formed.
Development of Synthetic Standards for Research
The development of synthetic standards for this compound is paramount for accurate research, enabling the confirmation of its unique structure, precise stereochemistry, and biological functions frontiersin.org. These standards are essential for the reliable quantification of this compound in biological samples and for validating analytical methods researchgate.netacs.org.
Importance of Synthetic Standards
Synthetic standards of this compound are critical for several research applications, including:
Structural Confirmation: They allow for the definitive confirmation of the absolute stereochemistry and structural integrity of the compound, which is vital given the presence of multiple double bonds and a chiral center frontiersin.org.
Quantitative Analysis: Synthetic standards are used to create calibration curves for the accurate quantification of endogenous this compound in biological matrices using techniques like LC-MS/MS nih.govresearchgate.net.
Bioactivity Studies: Well-characterized synthetic standards are necessary to conduct reliable in vitro and in vivo studies to assess the biological activities of this compound frontiersin.orgnih.gov.
Method Validation: They serve as reference materials for validating new analytical methods developed for detecting and quantifying this compound and its related lipid mediators researchgate.net.
Synthetic Methodologies
The total chemical synthesis of this compound has been successfully achieved, providing access to this important lipid mediator for research purposes acs.orgnih.gov. One reported convergent synthetic strategy involves the coupling of a terminal acetylene (B1199291) fragment and a vinyl iodide fragment nih.gov. This coupling is typically facilitated by Cu(I)–Pd-(0) catalysis, which is crucial for constructing the E,Z-conjugated diene system characteristic of this compound nih.gov. Key steps in the synthesis often involve protective group chemistry, followed by deprotection and reduction steps to yield the final compound nih.gov.
For example, a reported synthesis route involved the conversion of a protected intermediate to the desired this compound through deprotection using TBAF in THF, followed by a subsequent step in THF/H₂O nih.gov. Another step involved the reduction of an intermediate using activated zinc powder in MeOH/H₂O nih.gov.
Characterization and Validation of Synthetic Standards
Once synthesized, this compound standards undergo rigorous characterization and validation to ensure their purity, identity, and stereochemical integrity. This process typically involves a combination of spectroscopic and chromatographic techniques:
Spectroscopic Characterization: ¹H and ¹³C NMR spectroscopy are extensively used to confirm the molecular structure and purity of the synthesized compound and its intermediates acs.org. UV absorbance and tandem mass spectrometry (MS2) fragmentation patterns of synthetic this compound are compared with those of biogenic material to confirm structural identity frontiersin.org.
Chromatographic Behavior: The chromatographic retention time and behavior of synthetic this compound are matched with those of the naturally occurring compound using techniques like liquid chromatography frontiersin.org.
Stereochemical Assignment: Chiral columns can be employed to establish the R-stereochemistry at carbon 18 by comparing the synthetic product with reference standards google.com. This is critical for compounds with chiral centers to ensure the correct enantiomer is obtained and characterized.
Future Research Directions and Unanswered Questions
Elucidating Novel Biosynthetic Enzymes and Pathways
The biosynthesis of 18R-HEPE from EPA is known to be catalyzed by enzymes such as 15-lipoxygenase (15-LOX) and aspirin-acetylated cyclooxygenase-2 (COX-2). fishersci.ca Additionally, microbial cytochrome P450 monooxygenase can also contribute to its generation. Subsequent enzymatic steps involving leukocyte 5-lipoxygenase (5-LOX) and LTA4 hydrolase (LTA4H) convert this compound into E-series resolvins.
However, the complete spectrum of enzymes and pathways involved in the precise regulation of this compound synthesis and metabolism remains to be fully elucidated. Future research should focus on identifying any novel enzymes, co-factors, or cellular conditions that influence its production, particularly in diverse physiological and pathological contexts. Investigating the intricate transcellular biosynthesis mechanisms, where multiple cell types interact to produce these mediators, could reveal additional regulatory nodes. Furthermore, understanding the stereoselective pathways, such as the distinct biosynthesis of 18S-HEPE and its downstream 18S-resolvins, in comparison to the 18R-series, is crucial for a comprehensive understanding of omega-3 fatty acid metabolism and its biological outcomes.
Characterization of Unidentified Receptors and Signaling Mechanisms
While the downstream E-series resolvins (RvE1 and RvE2) are known to activate specific G protein-coupled receptors (GPCRs) such as ERV1, ChemR23, and BLT1, the direct receptors and precise signaling mechanisms through which this compound itself exerts its biological effects are not yet fully characterized.
Recent studies indicate that this compound possesses direct biological activity, such as inhibiting macrophage-mediated pro-inflammatory activation of cardiac fibroblasts. This suggests that this compound may act independently of its conversion to resolvins, or in concert with them, through its own specific receptor interactions. Future research is imperative to identify and characterize these direct receptors, map the intracellular signaling cascades initiated by this compound binding, and determine how these pathways contribute to its observed anti-inflammatory and pro-resolving actions. This will provide a deeper understanding of its independent therapeutic potential.
Exploration of this compound Roles in Emerging Preclinical Disease Models
This compound has been identified as an anti-inflammatory agent and a crucial precursor to specialized pro-resolving mediators (SPMs). metabolomicsworkbench.orgfishersci.ca Preclinical studies have demonstrated its capacity to prevent pressure overload-induced maladaptive cardiac remodeling in mice by mitigating macrophage-mediated pro-inflammatory activation of cardiac fibroblasts.
Despite these findings, the full range of its therapeutic potential across various emerging preclinical disease models remains largely unexplored. Future research should investigate the roles of this compound in a broader spectrum of inflammatory and non-inflammatory conditions, including but not limited to neurodegenerative diseases, metabolic disorders, autoimmune conditions, and infectious diseases. Utilizing advanced preclinical models that closely mimic human disease pathologies will be critical to determine its efficacy, mechanisms of action, and potential as a therapeutic target or agent in these complex conditions.
Development of Advanced Analytical Techniques for In Situ Measurement
The accurate detection and quantification of lipid mediators like this compound in biological systems present significant analytical challenges due to their low endogenous concentrations (often in subnanogram amounts) and complex biological matrices. Current methods primarily rely on techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Future research must prioritize the development of more sensitive, specific, and, crucially, in situ analytical techniques. In situ measurements would allow for real-time, localized monitoring of this compound synthesis, release, and metabolism within living cells, tissues, or even whole organisms, providing unprecedented insights into its dynamic roles. Advancements in microfluidics, biosensors, and advanced spectroscopic methods, tailored specifically for lipid mediator analysis, are essential to overcome current limitations and enable a more comprehensive understanding of this compound's spatiotemporal biology.
Integrative -Omics Approaches to Understand this compound Biology
Integrative -omics approaches, encompassing genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offer a holistic framework to understand complex biological systems. Lipidomics, in particular, is directly relevant to the study of this compound.
Applying comprehensive multi-omics strategies to this compound research will be pivotal for unraveling its intricate biological network. This involves integrating high-throughput lipidomics data with other omics layers to identify novel genes, proteins, or metabolic pathways that regulate this compound synthesis, action, or degradation. Such integrative analyses can reveal previously unknown molecular players, provide insights into its regulatory mechanisms, and predict its systemic effects, thereby advancing a systems-level understanding of this compound biology in health and disease.
Comparative Studies with Other Omega-3 Derived Lipid Mediators
This compound is a well-established precursor to the E-series resolvins (RvE1, RvE2). fishersci.ca However, omega-3 fatty acids also give rise to a diverse array of other specialized pro-resolving mediators, including D-series resolvins, protectins, and maresins, each with distinct biosynthetic pathways and biological activities. fishersci.ca
Future research should conduct rigorous comparative studies to delineate the unique biological roles and therapeutic potential of this compound itself versus its downstream metabolites (e.g., RvE1) and other distinct omega-3 derived lipid mediators. For instance, while this compound has shown direct effects on cardiac fibroblasts, its downstream resolvins did not exhibit the same effects in that specific context, highlighting potential distinct roles. Such comparative analyses are crucial for understanding potential synergistic or antagonistic interactions among these mediators, identifying their differential tissue-specific actions, and ultimately guiding the development of targeted therapeutic strategies based on the precise lipid mediator profile.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to confirm the stereochemistry of 18R-HEPE in biosynthetic studies?
- Methodological Answer : Use chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MS³ data acquisition to differentiate this compound from its 18S epimer. This technique allows precise identification of stereoisomers by analyzing transitions such as m/z 291 → m/z 229 and comparing retention times to authenticated standards . For validation, include synthetic 18R- and 18S-HEPE as controls and report ion ratios to confirm purity.
Q. How does aspirin influence the biosynthesis of this compound in endothelial cells?
- Methodological Answer : Aspirin acetylates cyclooxygenase-2 (COX-2), shifting its activity to generate this compound from eicosapentaenoic acid (EPA). Design experiments using human endothelial cells treated with aspirin (e.g., 300 µM for 24 hours) and monitor this compound production via LC-MS/MS. Include controls with non-acetylated COX-2 to demonstrate specificity. Note that aspirin also induces minor 18S-HEPE formation, requiring chiral separation techniques for accurate quantification .
Q. What are the standard protocols for isolating this compound from biological samples?
- Methodological Answer : Extract lipids from plasma or cell cultures using solid-phase extraction (SPE) with C18 cartridges. Fractionate samples via reverse-phase HPLC, followed by chiral chromatography to separate this compound from other HEPE isomers. Confirm identity using high-resolution MS and compare with synthetic standards. Include internal standards (e.g., deuterated this compound) to correct for recovery rates .
Advanced Research Questions
Q. How can transcellular biosynthesis pathways involving this compound be modeled experimentally?
- Methodological Answer : Co-culture endothelial cells and leukocytes to simulate vascular interactions. Treat endothelial cells with aspirin and EPA to produce this compound, then expose leukocytes to the conditioned medium. Use LC-MS/MS to track the conversion of this compound to resolvins (e.g., RvE1). Inhibit key enzymes (e.g., 5-lipoxygenase) to validate pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
